3-Hydroxyphenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

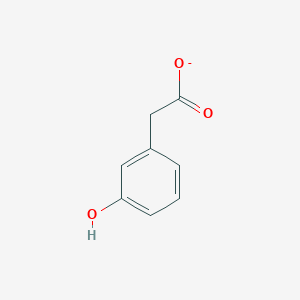

3-hydroxyphenylacetate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxyphenylacetic acid; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 3-hydroxyphenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Mechanism of Action Against Pathogens

3-Hydroxyphenylacetate has demonstrated notable antimicrobial activity, particularly against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. A study revealed that 3-HPAA exhibited a minimum inhibitory concentration (MIC) of 2.1 mg/mL, effectively inhibiting bacterial growth by 98% at this concentration. Furthermore, at higher concentrations (2.3 mg/mL), it achieved complete bactericidal effects, indicating its potential as a new antimicrobial agent .

Proteomic Changes Induced by 3-HPAA

The molecular mechanisms underlying the antimicrobial effects of 3-HPAA were investigated using shotgun proteomics. The results indicated significant changes in the protein profiles of P. aeruginosa following exposure to 3-HPAA, affecting pathways related to DNA replication, oxidative stress response, and nutrient availability. This research provides foundational insights into how 3-HPAA alters bacterial physiology at the molecular level, suggesting avenues for further development as an antimicrobial agent .

Metabolic Studies

Role in Gut Microbiota and Health

Recent findings illustrate that this compound serves as a gut microbiome-derived metabolite that can rejuvenate spermatogenic function in aged mice. The study highlighted that administration of 3-HPAA significantly improved spermatogenesis through a mechanism involving ferroptosis regulation, offering promising implications for addressing fertility issues linked to aging in males . This suggests that 3-HPAA may play a crucial role in metabolic health and reproductive biology.

Therapeutic Potential

Clinical Applications in Aging and Fertility

The therapeutic implications of 3-HPAA extend to its potential use in clinical settings aimed at enhancing fertility among aging populations. The evidence supporting its role in promoting spermatogenesis indicates that it could be developed into a treatment for age-related fertility decline. Such applications warrant further clinical investigations to establish effective dosages and treatment protocols .

Table 1: Antimicrobial Efficacy of this compound

| Concentration (mg/mL) | % Inhibition | Remarks |

|---|---|---|

| 1.9 | 58% | Subinhibitory concentration |

| 2.1 | 98% | Minimum inhibitory concentration |

| 2.3 | 100% | Minimum bactericidal concentration |

Table 2: Proteomic Changes Induced by this compound in Pseudomonas aeruginosa

| Protein Category | Observed Changes |

|---|---|

| DNA Replication and Repair | Significant downregulation |

| Oxidative Stress Response | Altered protein expression |

| Nutrient Availability | Modifications detected |

Analyse Chemischer Reaktionen

Enzymatic Hydroxylation Reactions

3HPA undergoes hydroxylation at distinct positions depending on the enzyme system and microbial species:

4-Hydroxylation Pathway

-

Enzyme : 3HPA 4-hydroxylase

-

Organisms : Escherichia coli (non-K-12 strains) , Pseudomonas putida

-

Reaction :

3HPA+NADH+O23HPA 4 hydroxylase3,4 dihydroxyphenylacetate 3 4 DHPA +NAD++H2O -

Mechanism : A two-protein flavoprotein system requiring FAD and NADH. The flavoprotein stabilizes a C4a-flavin hydroperoxide intermediate during oxygen activation .

6-Hydroxylation Pathway

-

Enzyme : 3HPA 6-hydroxylase

-

Reaction :

3HPA+NADPH+O23HPA 6 hydroxylase2,5 dihydroxyphenylacetate 2 5 DHPA +NADP++H2O -

Regiospecificity : Hydroxylation at the 6-position of the aromatic ring, differing from the 4-hydroxylation pathway .

Biochemical Mechanisms of Hydroxylation

Key insights into enzymatic mechanisms from related systems:

-

Stoichiometry : In E. coli K-12, the homologous enzyme MhpA converts 45.0 μM 3-hydroxyphenylpropionate (3HPP) to 44.5 μM 2,3-dihydroxyphenylpropionate (DHPP) within 14 minutes, demonstrating near 1:1 substrate-to-product conversion .

Degradation Pathways and Metabolites

Hydroxylated products of 3HPA enter catabolic pathways for further breakdown:

-

3,4-DHPA : Processed via the meta-cleavage pathway in E. coli, involving extradiol dioxygenases to open the aromatic ring .

-

2,5-DHPA : Degraded through ortho-cleavage in Flavobacterium sp., yielding intermediates for the tricarboxylic acid (TCA) cycle .

Key Experimental Findings :

-

Enzyme Stability : 3HPA 4-hydroxylase in Pseudomonas putida forms a stable flavin hydroperoxide intermediate in the absence of substrate, which rapidly reacts upon substrate binding .

-

Genetic Evidence : Deletion of mhpA (a homolog in 3HPP degradation) abolishes growth on 3HPP in E. coli K-12, confirming its essential role in initial hydroxylation .

Eigenschaften

Molekularformel |

C8H7O3- |

|---|---|

Molekulargewicht |

151.14 g/mol |

IUPAC-Name |

2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |

InChI-Schlüssel |

FVMDYYGIDFPZAX-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)O)CC(=O)[O-] |

Kanonische SMILES |

C1=CC(=CC(=C1)O)CC(=O)[O-] |

Synonyme |

3-hydroxyphenylacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.